molecular formula C9H13ClN2O B13322603 2-(Butan-2-yloxy)-6-chloropyridin-3-amine

2-(Butan-2-yloxy)-6-chloropyridin-3-amine

Cat. No.: B13322603
M. Wt: 200.66 g/mol
InChI Key: GGAIAKINCMYZNO-UHFFFAOYSA-N
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Description

2-(Butan-2-yloxy)-6-chloropyridin-3-amine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a butan-2-yloxy group and a chlorine atom attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butan-2-yloxy)-6-chloropyridin-3-amine typically involves the reaction of 2-chloro-6-nitropyridine with butan-2-ol in the presence of a base, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like potassium carbonate or sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Butan-2-yloxy)-6-chloropyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, yielding a dechlorinated product.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophiles like ammonia or thiourea are often employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Dechlorinated amine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Butan-2-yloxy)-6-chloropyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Butan-2-yloxy)-6-chloropyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Butan-2-yloxy)-3-chloropyrazine
  • 2-(Butan-2-yloxy)-4-chloropyridine
  • 2-(Butan-2-yloxy)-5-chloropyridine

Uniqueness

2-(Butan-2-yloxy)-6-chloropyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for specific applications in drug development and other fields.

Properties

Molecular Formula

C9H13ClN2O

Molecular Weight

200.66 g/mol

IUPAC Name

2-butan-2-yloxy-6-chloropyridin-3-amine

InChI

InChI=1S/C9H13ClN2O/c1-3-6(2)13-9-7(11)4-5-8(10)12-9/h4-6H,3,11H2,1-2H3

InChI Key

GGAIAKINCMYZNO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=C(C=CC(=N1)Cl)N

Origin of Product

United States

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